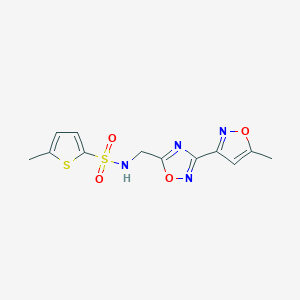
6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, also known as NS8593, is a small molecule that has been extensively studied for its potential therapeutic applications. NS8593 is a potent activator of small-conductance Ca2+-activated K+ (SK) channels, which play a crucial role in regulating neuronal excitability and synaptic transmission.
Scientific Research Applications
Synthesis and Reactivity
- Dehydro-Diels-Alder Reaction : This reaction is fundamental for assembling six-membered rings, crucial for synthesizing naphthalene derivatives. Mechanistic studies have confirmed the thermal intramolecular Dehydro-Diels-Alder (IMDDA) reaction of styrene-ynes leads to naphthalene products through hydrogen gas loss from the initially formed cycloadduct. This process is significant for preparing medicinal and material targets due to its operational simplicity and retrosynthetic orthogonality (Kocsis et al., 2015).
Photophysical Studies
- Probe Design for Biological Systems : The study of fluorescent probes like acrylodan and prodan in various solvents provides insights into solvent effects on the photophysical properties of these compounds. This research has implications for designing probes to study biological systems, as it helps understand how solvent polarity affects fluorescence and emission properties (Moreno Cerezo et al., 2001).
Catalysis and Material Science
- Cobalt(ii)-Sulfonamide Complexes : Research into the magnetic anisotropy of cobalt(ii) complexes with sulfonamide ligands reveals how systematic substitution can subtly alter coordination geometry, impacting magnetic properties. This study provides a foundation for designing materials with specific magnetic characteristics, contributing to advancements in material science and magnetic data storage technologies (Wu et al., 2019).
Environmental Applications
- PAH Biodegradation under Methanogenic Conditions : The methanogenic biodegradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene in subsurface environments opens new avenues for bioremediation strategies. Understanding the microbial pathways and conditions under which PAHs are degraded in methane-rich environments can guide the development of effective bioremediation technologies for contaminated sites (Berdugo-Clavijo et al., 2012).
Biomedical Applications
- Fluorescent Probes for β-Amyloid : The development of fluorescent probes targeting β-amyloid aggregates is critical for diagnosing Alzheimer's disease. The synthesis and optical properties of specific naphthalen-2-yl derivatives that show high binding affinities to Aβ aggregates demonstrate the compound's potential as a powerful tool for early diagnosis and monitoring of Alzheimer's disease progression (Fa et al., 2015).
properties
IUPAC Name |
6-naphthalen-2-ylsulfonyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-18-8-6-15-12-20(10-9-17(15)19-18)24(22,23)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11H,9-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZUTOXFRHXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)





![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)



![2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2723911.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2723914.png)

